2-(2-Methylpropoxy)ethanesulfonyl chloride
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Overview
Description
2-(2-Methylpropoxy)ethanesulfonyl chloride is an organosulfur compound with the molecular formula C6H13ClO3S and a molecular weight of 200.68 g/mol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Methylpropoxy)ethanesulfonyl chloride can be synthesized through the reaction of 2-(2-methylpropoxy)ethanol with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may involve multiple purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpropoxy)ethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate salts.
Reduction: Formation of sulfonyl hydrides.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2-(2-Methylpropoxy)ethanesulfonyl chloride has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2-Methylpropoxy)ethanesulfonyl chloride exerts its effects involves the formation of sulfonyl intermediates. These intermediates can react with various nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: An organosulfur compound with the formula CH3SO2Cl, commonly used in organic synthesis.
Ethanesulfonyl chloride: Similar in structure but lacks the 2-methylpropoxy group, making it less reactive in certain applications.
Uniqueness
2-(2-Methylpropoxy)ethanesulfonyl chloride is unique due to the presence of the 2-methylpropoxy group, which enhances its reactivity and makes it suitable for specific synthetic applications that other sulfonyl chlorides may not be able to achieve .
Properties
IUPAC Name |
2-(2-methylpropoxy)ethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClO3S/c1-6(2)5-10-3-4-11(7,8)9/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXQTBMIKWHUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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